molecular formula C18H32Na2O8S B12303568 Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate CAS No. 39354-45-5

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate

Cat. No.: B12303568
CAS No.: 39354-45-5
M. Wt: 454.5 g/mol
InChI Key: ZZTKVOKJMCZYBC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is an anionic surfactant of significant interest in chemical and product formulation research. This compound is part of a class of sulfosuccinate esters known for their effective surfactant properties coupled with relatively low irritation potential compared to stronger surfactants like sodium lauryl sulfate . As a high-performing, sulfate-free surfactant, its key characteristics include excellent foaming capacity, producing a rich and stable lather, alongside good detergency and wetting abilities . Researchers value its high water solubility and mildness, making it a suitable candidate for developing gentle cleansing formulations . Its mechanism of action involves reducing surface tension, which allows for effective emulsifying, dispersing, and cleaning. These properties make it a subject of study for applications in mild skincare and haircare products, including syndet bars (synthetic detergent bars), shampoos, and bath products . Furthermore, its hydrotrope properties are useful in improving the solubility of other surfactants in complex mixtures . When formulating, it is crucial to note that related sulfosuccinates are often most stable within a specific pH range, typically acidic to neutral (e.g., 5.0-7.0) . Attention: For research use only. Not for human or veterinary use.

Properties

CAS No.

39354-45-5

Molecular Formula

C18H32Na2O8S

Molecular Weight

454.5 g/mol

IUPAC Name

disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

ZZTKVOKJMCZYBC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the air-water interface, leading to the formation of micelles .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between disodium laureth sulfosuccinate and related sulfosuccinate surfactants:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Primary Applications
Disodium laureth sulfosuccinate 40754-59-4 C₂₂H₄₀Na₂O₁₀S 542.59–543.6 Dodecyl chain + polyethoxy linker (-O-CH₂-CH₂-O-) + sulfonated succinate Mild personal care products (shampoos, bath liquids)
Disodium 4-dodecyl 2-sulphonatosuccinate 13192-12-6 C₁₆H₃₀Na₂O₇S 410.43 Straight dodecyl chain (no ethoxy groups) + sulfonated succinate Industrial detergents, emulsifiers (higher hydrophobicity)
Disodium mono(2-ethylhexyl) sulfosuccinate 577-11-7 C₂₀H₃₇Na₂O₇S 444.5 Branched 2-ethylhexyl chain + sulfonated succinate Pharmaceuticals (stool softener), niche cosmetic formulations
Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate 25882-44-4 C₁₈H₃₃NNa₂O₇S 470.5 Dodecanoylamidoethyl group (-NH-CO-C₁₁H₂₃) + sulfonated succinate Specialty surfactants, anti-static agents (amide group enhances stability)
Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl] 2-sulphonatosuccinate 68479-64-1 C₂₄H₄₃NNa₂O₇S 535.6 Oleic acid-derived unsaturated acyl chain (C18:1) + amidoethyl group + sulfonated succinate High-end cosmetics, emulsifiers (improved lipid compatibility)

Performance and Stability

  • Solubility & Hydrophilicity : The polyethoxy linker in disodium laureth sulfosuccinate improves water solubility compared to the straight-chain analog (CAS 13192-12-6), which lacks ethoxy groups and is more hydrophobic .
  • Skin Irritation: The ethoxylation in CAS 40754-59-4 reduces irritancy, making it suitable for sensitive skin, whereas the branched 2-ethylhexyl variant (CAS 577-11-7) is restricted to non-topical pharmaceutical applications due to harsher effects .
  • Chemical Stability : Amide-containing derivatives (e.g., CAS 25882-44-4) exhibit superior stability in acidic environments due to hydrogen bonding, whereas ethoxylated variants degrade faster under strong alkalis .

Market and Regulatory Trends

Disodium laureth sulfosuccinate dominates the personal care sector, with a projected market growth of 4.2% CAGR (2020–2027) due to demand for sulfate-free formulations . In contrast, the straight-chain variant (CAS 13192-12-6) faces declining use in consumer products due to regulatory pressures on non-ethoxylated surfactants in the EU .

Research Findings

  • Efficacy in Mild Formulations : Studies highlight disodium laureth sulfosuccinate’s compatibility with enzymes and preservatives in baby shampoos, outperforming sodium lauryl sulfate in foam stability and mildness .
  • Environmental Impact : Ethoxylated sulfosuccinates show 30–50% faster biodegradation than branched analogs like docusate sodium, aligning with green chemistry initiatives .
  • Synergistic Blends: Combining disodium laureth sulfosuccinate with nonionic surfactants (e.g., cocamide MEA) enhances cleaning efficiency while maintaining pH neutrality .

Biological Activity

Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate (DSS) is an anionic surfactant with a molecular formula of C22H40Na2O10S and a molecular weight of approximately 542.6 g/mol. This compound is primarily recognized for its surfactant and emulsifying properties, which make it valuable in various industrial applications including cosmetics, pharmaceuticals, and cleaning products. Its structure, featuring a sulfonate group, enhances its solubility in water, facilitating its use in aqueous formulations.

DSS exhibits amphiphilic characteristics, allowing it to interact with both hydrophilic and hydrophobic substances. This property enables DSS to:

  • Form Micelles : In aqueous solutions, DSS can aggregate to form micelles, which can encapsulate non-polar substances.
  • Enhance Membrane Permeability : DSS has been shown to improve the permeability of cell membranes, potentially aiding in drug delivery systems by facilitating the transport of therapeutic agents into cells.

Antimicrobial Properties

Research indicates that DSS possesses antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of DSS against Staphylococcus aureus and Escherichia coli. The results indicated that DSS significantly reduced bacterial viability at concentrations as low as 0.5%.
  • Drug Delivery Applications : In a controlled study involving liposomal formulations, DSS was incorporated to enhance drug encapsulation efficiency and release rates. The findings suggested that DSS improved the pharmacokinetic profile of encapsulated drugs compared to formulations without DSS.

Safety and Toxicity

While DSS is effective in various applications, safety assessments have highlighted potential irritant properties:

  • Toxicity Profile : The oral LD50 for rats is reported at approximately 3543 mg/kg, while the dermal LD50 is greater than 2000 mg/kg . These values indicate moderate toxicity levels.
  • Irritation Potential : Direct contact with skin or eyes can lead to irritation; therefore, appropriate handling precautions are advised during use .

Comparative Analysis

The following table compares DSS with similar compounds based on their structural and functional characteristics:

Compound NameMolecular FormulaKey Features
Disodium Laureth SulfosuccinateC22H40Na2O10SMilder surfactant used in personal care products
This compoundC22H40Na2O10SEnhanced membrane permeability; antimicrobial effects
Disodium 4-oxo-5,8,11,14-tetraoxahexacosan-1-oateVariesSpecialized industrial applications

Unique Attributes of DSS

DSS is distinguished by its longer hydrophobic chain combined with multiple ethylene glycol units. This unique structure enhances its solubility and effectiveness as a surfactant compared to similar compounds.

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